1-Bromo-4-(cyclopropylsulfinyl)benzene
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Overview
Description
1-Bromo-4-(cyclopropylsulfinyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a cyclopropylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination of benzene is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) to yield bromobenzene . The cyclopropylsulfinyl group can be introduced through a sulfoxidation reaction involving cyclopropyl sulfide and an oxidizing agent such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) .
Industrial Production Methods: Industrial production of 1-Bromo-4-(cyclopropylsulfinyl)benzene follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(cyclopropylsulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Oxidation Reactions: The cyclopropylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: 4-(Cyclopropylsulfinyl)phenol or 4-(Cyclopropylsulfinyl)aniline.
Oxidation: 1-Bromo-4-(cyclopropylsulfonyl)benzene.
Reduction: 1-Bromo-4-(cyclopropylsulfanyl)benzene.
Scientific Research Applications
1-Bromo-4-(cyclopropylsulfinyl)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylsulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the cyclopropylsulfinyl group influence the reactivity of the benzene ring, facilitating the formation of intermediates that can undergo further chemical transformations . The compound’s effects are mediated through pathways involving the activation or inhibition of specific enzymes and receptors .
Comparison with Similar Compounds
1-Bromo-4-(cyclopropylsulfinyl)benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler structure with only a bromine substituent, used as a precursor in organic synthesis.
4-Bromo-2-(cyclopropylsulfinyl)toluene: Similar structure but with an additional methyl group, leading to different reactivity and applications.
1-Bromo-4-(methylsulfinyl)benzene: Similar sulfinyl group but with a methyl substituent instead of cyclopropyl, affecting its chemical behavior and uses.
Properties
IUPAC Name |
1-bromo-4-cyclopropylsulfinylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c10-7-1-3-8(4-2-7)12(11)9-5-6-9/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUQZOZZNKNFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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